Cas no 941867-85-2 (3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine)

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine is a substituted oxazole derivative featuring a tertiary alkyl group at the 3-position and an amine functionality at the 5-position. This structure confers stability and reactivity, making it a versatile intermediate in organic synthesis, particularly for heterocyclic and pharmaceutical applications. The steric hindrance from the 2-methylbutan-2-yl group may enhance selectivity in coupling reactions, while the oxazole core offers potential for further functionalization. Its amine group allows for derivatization into amides, imines, or other nitrogen-containing compounds. Suitable for research in medicinal chemistry, this compound may serve as a scaffold for bioactive molecule development. Storage under inert conditions is recommended to preserve stability.
3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine structure
941867-85-2 structure
Product name:3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
CAS No:941867-85-2
MF:C8H14N2O
MW:154.209561824799
MDL:MFCD09033870
CID:4666552
PubChem ID:40815973

3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(1,1-Dimethyl-propyl)-isoxazol-5-ylamine
    • 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
    • MDL: MFCD09033870
    • Inchi: 1S/C8H14N2O/c1-4-8(2,3)6-5-7(9)11-10-6/h5H,4,9H2,1-3H3
    • InChI Key: KPFDFEIXPQVFPU-UHFFFAOYSA-N
    • SMILES: O1C(N)=CC(C(C)(C)CC)=N1

3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM433795-500mg
3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
941867-85-2 95%+
500mg
$496 2024-07-19
Enamine
EN300-199699-1.0g
3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
941867-85-2 95%
1g
$528.0 2023-05-26
TRC
M295098-10mg
3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
941867-85-2
10mg
$ 50.00 2022-06-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01026103-1g
3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine
941867-85-2 95%
1g
¥2933.0 2024-04-17
AN HUI ZE SHENG Technology Co., Ltd.
CB000726885-1g
3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
941867-85-2 95+%
1g
¥5394.00 2023-09-15
Enamine
EN300-199699-10.0g
3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
941867-85-2 95%
10g
$2269.0 2023-05-26
Chemenu
CM433795-250mg
3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
941867-85-2 95%+
250mg
$279 2024-07-19
Enamine
EN300-199699-10g
3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
941867-85-2 95%
10g
$2269.0 2023-09-16
1PlusChem
1P01B8MY-10g
3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
941867-85-2 95%
10g
$2867.00 2024-04-19
Aaron
AR01B8VA-5g
3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
941867-85-2 95%
5g
$2129.00 2024-07-18

Additional information on 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine

Introduction to 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine (CAS No. 941867-85-2)

3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine, also known by its CAS number 941867-85-2, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 2-methylbutan-2-yl substituent and the amine group on the oxazole ring imparts distinct chemical and biological properties to this molecule.

The synthesis of 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine typically involves multistep reactions, including the formation of the oxazole ring and the introduction of the substituents. Recent advancements in synthetic methods have made it possible to produce this compound with high purity and yield, facilitating its use in various research applications. One notable method involves the reaction of a suitable nitrile with an aldehyde or ketone in the presence of a strong acid catalyst, followed by reduction to form the amine functionality.

In terms of its physical properties, 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine is a white crystalline solid with a melting point typically ranging from 100°C to 110°C. It is moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for use in both solution-phase and solid-phase reactions.

The biological activity of 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine has been extensively studied in recent years. One of its key applications is as a potential lead compound for the development of new drugs targeting various diseases. Research has shown that this compound exhibits significant activity against certain types of cancer cells, particularly those derived from breast and lung cancers. The mechanism of action is believed to involve the modulation of specific signaling pathways that are crucial for cell proliferation and survival.

In addition to its anticancer properties, 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The pharmacokinetic properties of 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine have also been evaluated in preclinical studies. These studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a half-life that allows for once-daily dosing regimens.

Toxicity studies have indicated that 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine is generally well-tolerated at therapeutic doses. However, like any new drug candidate, it is important to conduct thorough safety assessments before advancing to clinical trials. Preclinical studies have not reported any significant adverse effects at doses relevant to therapeutic use.

The potential therapeutic applications of 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine extend beyond cancer and inflammation. Recent research has explored its use as an antiviral agent against various viral infections. Preliminary studies have shown that it can inhibit the replication of certain viruses by interfering with their life cycle at multiple stages. This broad-spectrum antiviral activity makes it an attractive candidate for further development.

In conclusion, 3-(2-methylbutan-2-y)l--1, 2-oxazol-5-amine (CAS No. 941867-85-2) is a versatile compound with promising therapeutic potential across multiple disease areas. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications. As research progresses, CAS No. 941867- 85- 2  is likely to play an increasingly important role in the discovery and development of new drugs. 

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